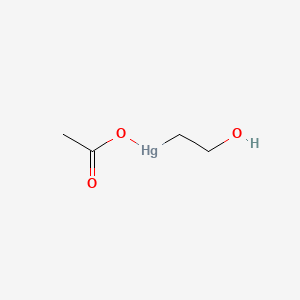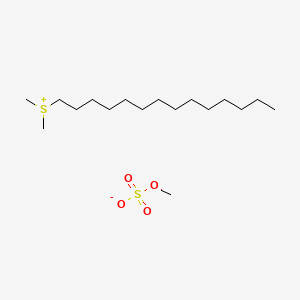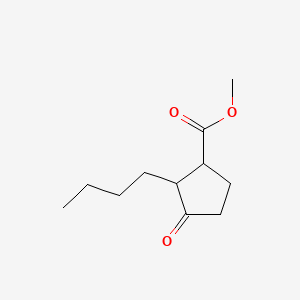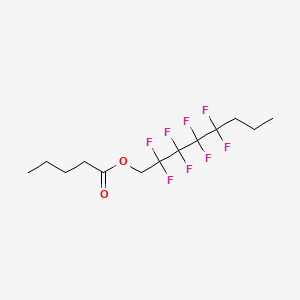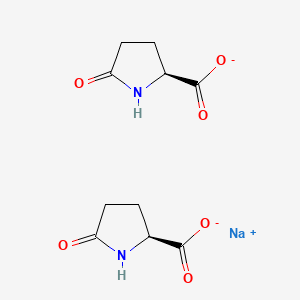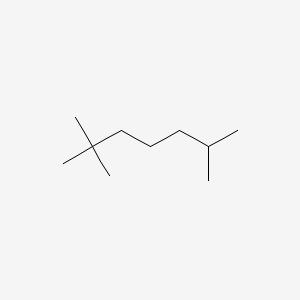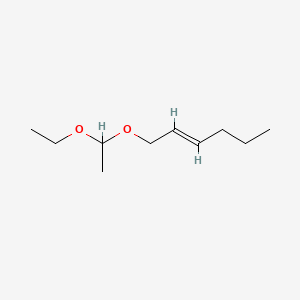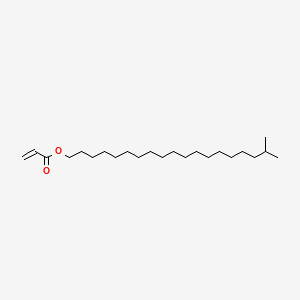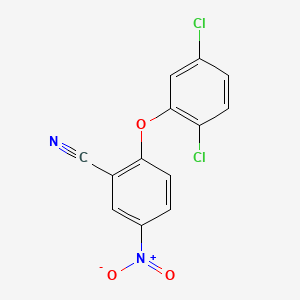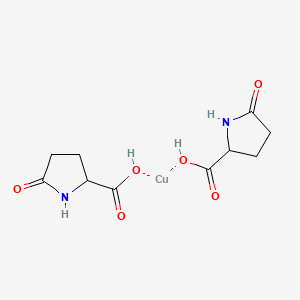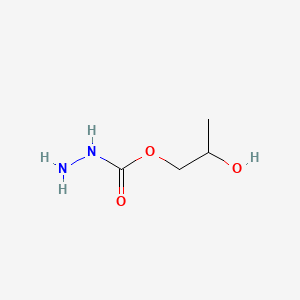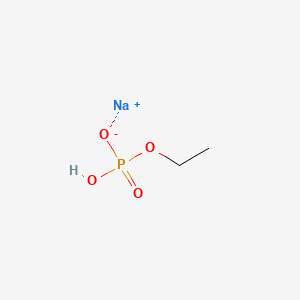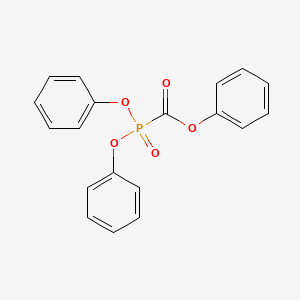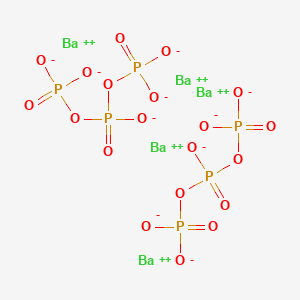
Pentabarium bis(triphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentabarium bis(triphosphate) is a heterocyclic organic compound with the molecular formula Ba₅O₂₀P₆ and a molecular weight of 1192.465566 g/mol . It is also known by its IUPAC name, barium (2+); [oxido(phosphonatooxy)phosphoryl] phosphate . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentabarium bis(triphosphate) typically involves the reaction of barium salts with triphosphoric acid under controlled conditions. One common method includes the use of barium chloride and triphosphoric acid in an aqueous solution, followed by precipitation and filtration to obtain the desired compound .
Industrial Production Methods
Industrial production of pentabarium bis(triphosphate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The compound is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
Pentabarium bis(triphosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while reduction can produce lower oxidation state phosphates .
Aplicaciones Científicas De Investigación
Pentabarium bis(triphosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving phosphate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mecanismo De Acción
The mechanism of action of pentabarium bis(triphosphate) involves its interaction with molecular targets such as enzymes and cellular structures. The compound can inhibit or activate specific pathways depending on its concentration and the biological context. For example, it may inhibit certain enzymes involved in phosphate metabolism, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Poly[(μ-diacetato)(tetraphthalato)pentabarium(II)]: A coordination polymer with similar barium content but different structural and functional properties.
Triphosphoric acid, barium salt (25): Another barium phosphate compound with distinct chemical characteristics.
Uniqueness
Pentabarium bis(triphosphate) is unique due to its specific molecular structure and the presence of multiple barium and phosphate groups. This gives it distinct chemical reactivity and makes it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
73830-73-6 |
|---|---|
Fórmula molecular |
Ba5O20P6 |
Peso molecular |
1192.5 g/mol |
Nombre IUPAC |
barium(2+);[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/5Ba.2H5O10P3/c;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+2;;/p-10 |
Clave InChI |
QRWOYKNKEPUYJG-UHFFFAOYSA-D |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


